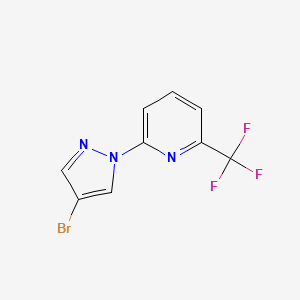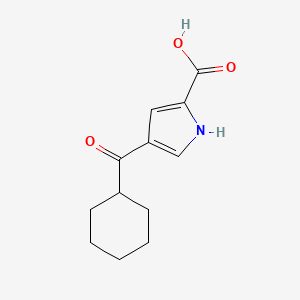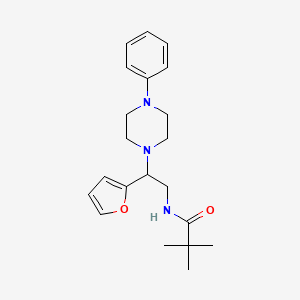
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide involves the reaction of 2-(furan-2-yl)ethylamine with 4-phenylpiperazine, followed by the addition of pivaloyl chloride to form the final product.
Starting Materials
2-(furan-2-yl)ethylamine, 4-phenylpiperazine, pivaloyl chloride, anhydrous diethyl ether, anhydrous tetrahydrofuran, anhydrous sodium sulfate, magnesium sulfate, sodium bicarbonate, brine
Reaction
Step 1: Dissolve 2-(furan-2-yl)ethylamine (1.0 equiv) and 4-phenylpiperazine (1.0 equiv) in anhydrous diethyl ether (10 mL per mmol of starting material) and stir the mixture at room temperature for 1 hour., Step 2: Add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir the mixture at room temperature for 2 hours., Step 3: Add anhydrous tetrahydrofuran (10 mL per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 4: Add anhydrous sodium sulfate (5 g per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 5: Filter the reaction mixture and wash the solid with anhydrous diethyl ether., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in anhydrous tetrahydrofuran (10 mL per mmol of starting material) and add magnesium sulfate (1 g per mmol of starting material)., Step 8: Filter the mixture and wash the solid with anhydrous tetrahydrofuran., Step 9: Concentrate the filtrate under reduced pressure to obtain the pure product., Step 10: Dissolve the pure product in water and add sodium bicarbonate until the pH is neutral., Step 11: Extract the product with diethyl ether (3 x 10 mL per mmol of starting material)., Step 12: Combine the organic layers and wash with brine., Step 13: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Wirkmechanismus
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide increases the levels of serotonin in the brain by inhibiting its reuptake, which leads to an increase in neurotransmission. The activation of 5-HT1A receptors by N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide leads to the modulation of the serotonergic system, which is involved in the regulation of mood, anxiety, and cognition.
Biochemische Und Physiologische Effekte
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have anti-inflammatory effects in vitro. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has several advantages for lab experiments, including its high purity and stability. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is also easy to synthesize and can be obtained in large quantities. However, N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide research. One direction is to further investigate the potential therapeutic applications of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the potential use of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide as an anti-inflammatory agent. Additionally, further research is needed to understand the long-term effects of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide on the brain and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to have potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)20(25)22-16-18(19-10-7-15-26-19)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKUYWMCUJZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


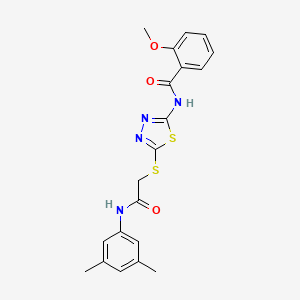
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
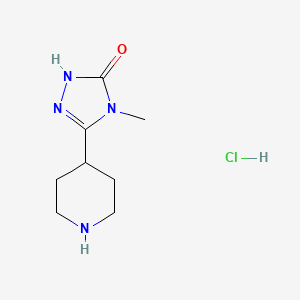
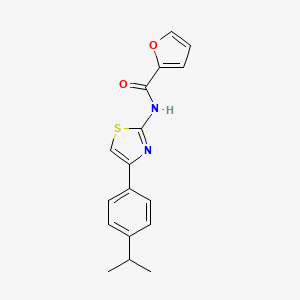
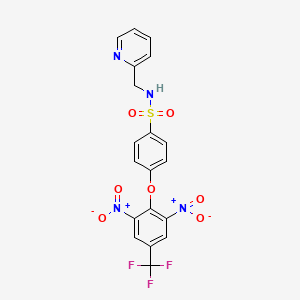
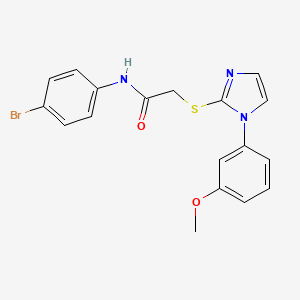
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
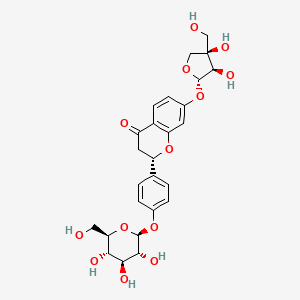
![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
